molecular formula C17H12N4 B14670100 3-Benzyl[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-89-1

3-Benzyl[1,2,4]triazino[5,6-c]quinoline

Cat. No.: B14670100
CAS No.: 51093-89-1
M. Wt: 272.30 g/mol
InChI Key: RTYYAXQMWGSBJR-UHFFFAOYSA-N
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Description

3-Benzyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a triazine ring fused to a quinoline ring with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Properties

CAS No.

51093-89-1

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

3-benzyl-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C17H12N4/c1-2-6-12(7-3-1)10-16-19-15-11-18-14-9-5-4-8-13(14)17(15)21-20-16/h1-9,11H,10H2

InChI Key

RTYYAXQMWGSBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C4=CC=CC=C4N=C3)N=N2

Origin of Product

United States

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